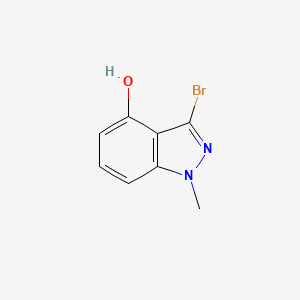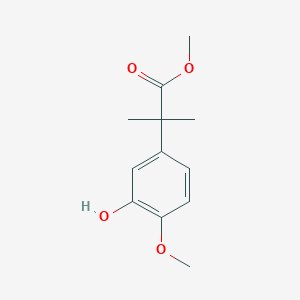
Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate is an organic compound with the molecular formula C12H16O4 It is a derivative of phenylpropanoic acid and is characterized by the presence of a methoxy group and a hydroxy group on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate typically involves the esterification of 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanal.
Reduction: Formation of 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the aromatic ring play a crucial role in its biological activity. These functional groups can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Hydroxy-4-methoxyphenyl) ethyl-1-O-β-D-(4-O-feruloyl) glucopyranoside
- Homovanillic acid
- Phenylacetic acids
Uniqueness
Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups allows for diverse chemical reactivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H16O4 |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H16O4/c1-12(2,11(14)16-4)8-5-6-10(15-3)9(13)7-8/h5-7,13H,1-4H3 |
InChI-Schlüssel |
OTWBFFDPBZVWAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=C(C=C1)OC)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


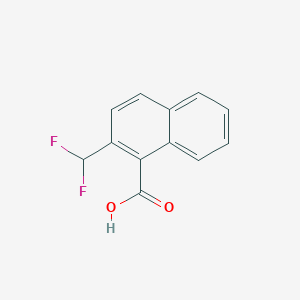

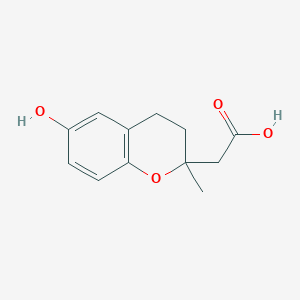


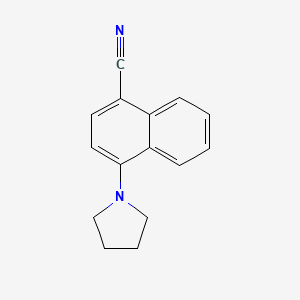


![3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11883596.png)

![2-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B11883615.png)


